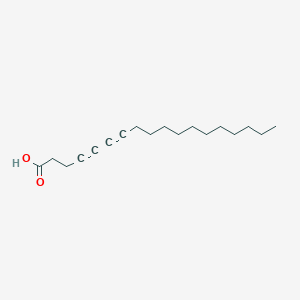

4,6-Octadecadiynoic acid

Description

4,6-Octadecadiynoic acid (C₁₈H₂₈O₂) is a long-chain fatty acid characterized by two triple bonds at the 4th and 6th carbon positions. These compounds differ in the positions of their triple bonds, which significantly influence their chemical reactivity, bioavailability, and biological effects .

Properties

CAS No. |

136667-35-1 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

octadeca-4,6-diynoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,16-17H2,1H3,(H,19,20) |

InChI Key |

RGZWZLKPKGMDHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CC#CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen .

Industrial Production Methods: The key challenge in industrial production is the efficient handling of reactive intermediates and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Octadecadiynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed:

Oxidation: Diketones or other oxygenated derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,6-Octadecadiynoic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,6-Octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s triple bonds allow it to participate in unique chemical reactions that can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Occurrence

The table below summarizes key structural and occurrence differences among octadecadiynoic acid isomers:

Notes:

- Positional isomerism alters hydrophobicity and interaction with biological membranes. For example, 9,12-octadecadiynoic acid’s mid-chain triple bonds enhance its integration into lipid bilayers, affecting neuronal signaling .

Neurobehavioral Effects

- 9,12-Octadecadiynoic acid: Low doses (0.1 µM): Enhances locomotion, foraging ability, and serotonin dynamics in C. elegans by upregulating antioxidant genes (sod-1, sod-3, cyp-35A2) and serotonin transporter mod-1 . High doses (>1 µM): Suppresses antioxidant defenses (sod-1, sod-3, daf-16) and shortens lifespan in C. elegans due to oxidative stress .

- 12,15-Octadecadiynoic acid methyl ester: Found in Cyperus alternifolius; exhibits anti-inflammatory properties but lacks neurobehavioral data .

- 4,6-Octadecadiynoic acid: No direct neurobehavioral studies available.

Antioxidant and Stress Responses

- 9,12-Octadecadiynoic acid: Biphasic effect: Low doses activate stress-responsive genes (e.g., cyp-35A2), while high doses inhibit daf-16, a key longevity regulator in C. elegans .

- Octadecadiynoic acid (unspecified position): Detected in anti-inflammatory plant extracts, suggesting broad-spectrum bioactivity .

Chemical and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.